molecular formula C22H25NO5 B3098325 L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- CAS No. 133368-40-8

L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-

Cat. No.: B3098325
CAS No.: 133368-40-8
M. Wt: 383.4 g/mol
InChI Key: UWYBFPJWSCJJIZ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-: is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds. The compound is known for its high purity and stability, making it a valuable reagent in both research and industrial applications .

Mechanism of Action

Target of Action

L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, also known as Fmoc-Ser(n-Bu)-OH, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acid residues in a peptide chain. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein or peptide .

Mode of Action

Fmoc-Ser(n-Bu)-OH operates by providing protection for the amino acid serine during peptide synthesis . The fluorenylmethyloxycarbonyl (Fmoc) group shields the amino group of serine, preventing it from reacting prematurely. The tert-butyl (t-Bu) group protects the hydroxyl group of serine . These protective groups are removed after the peptide synthesis is complete, allowing the amino and hydroxyl groups to participate in further reactions .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of peptide bonds, which are essential for creating the primary structure of proteins. The downstream effects include the folding of the protein into its secondary and tertiary structures, which determine its function .

Pharmacokinetics

It’s worth noting that the compound is solid at room temperature and has a melting point of 136°c .

Result of Action

The result of Fmoc-Ser(n-Bu)-OH’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting reactive groups during synthesis, it ensures that peptide bonds form at the correct locations, leading to the desired peptide product .

Action Environment

The action of Fmoc-Ser(n-Bu)-OH is influenced by environmental factors such as temperature and pH . For instance, the compound is recommended to be stored in a cool and dark place, under 15°C . Additionally, the compound is used in peptide synthesis reactions that often require specific pH conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves the protection of the hydroxyl group of L-serine with a tert-butyl group and the amino group with a fluorenylmethoxycarbonyl (Fmoc) group. The reaction conditions often include the use of organic solvents like dichloromethane and bases such as diisopropylethylamine (DIPEA). The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the efficient production of high-purity compounds. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .

Chemical Reactions Analysis

Types of Reactions: L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include peptides with specific sequences, deprotected amino acids, and various derivatives used in further synthetic applications .

Scientific Research Applications

L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Uniqueness: L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is unique due to its specific protective groups, which provide high stability and selectivity in peptide synthesis. Its high purity and stability make it particularly valuable in applications requiring precise control over reaction conditions and product quality .

Properties

IUPAC Name

(2S)-3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-2-3-12-27-14-20(21(24)25)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYBFPJWSCJJIZ-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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